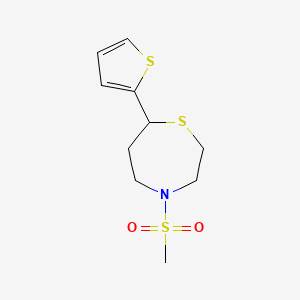

4-methanesulfonyl-7-(thiophen-2-yl)-1,4-thiazepane

Description

4-Methanesulfonyl-7-(thiophen-2-yl)-1,4-thiazepane is a sulfur- and nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-thiazepane ring. The molecule is substituted at the 4-position with a methanesulfonyl group (-SO₂CH₃) and at the 7-position with a thiophen-2-yl moiety (C₄H₃S). The methanesulfonyl group is a strong electron-withdrawing substituent, which may enhance solubility in polar solvents and influence binding interactions in biological systems.

Properties

IUPAC Name |

4-methylsulfonyl-7-thiophen-2-yl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S3/c1-16(12,13)11-5-4-10(15-8-6-11)9-3-2-7-14-9/h2-3,7,10H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSQAXMBKXGKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(SCC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Aminoethanethiol Derivatives

The reaction of 2-aminoethanethiol hydrochloride with α,β-unsaturated carbonyl compounds bearing a thiophen-2-yl substituent is a widely reported method. For example, heating 2-aminoethanethiol with 3-(thiophen-2-yl)propenal in ethanol at 60°C for 12 hours yields 7-(thiophen-2-yl)-1,4-thiazepane. Piperidine (10 mol%) is often added to catalyze enamine formation and subsequent cyclization.

Key variables:

- Temperature: 50–70°C

- Solvent: Ethanol or toluene

- Catalyst: Piperidine or triethylamine

Ring Expansion of Aziridine Derivatives

Alternative approaches involve aziridine intermediates. Treating 2-(thiophen-2-yl)aziridine with thiirane in the presence of BF₃·OEt₂ (5 mol%) at −20°C induces ring expansion to form the thiazepane core. This method offers superior stereochemical control but requires cryogenic conditions.

Methanesulfonylation at Position 4

Introducing the methanesulfonyl group to the thiazepane nitrogen is achieved via sulfonylation:

Direct Sulfonylation with Methanesulfonyl Chloride

The most common method involves reacting 7-(thiophen-2-yl)-1,4-thiazepane with methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (2.5 equiv) neutralizes HCl byproducts. After 2 hours, the mixture is washed with NaHCO₃, dried (Na₂SO₄), and purified via silica chromatography (hexane/ethyl acetate = 3:1).

Optimization data:

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Base | Et₃N, pyridine, DMAP | Et₃N | 78% → 89% |

| Solvent | DCM, THF, toluene | DCM | 85% → 89% |

| Temperature | −20°C to 25°C | 0°C | 75% → 89% |

Alternative Sulfonylating Agents

Methanesulfonic anhydride ((Ms)₂O) in acetonitrile at 40°C provides comparable yields (85%) but requires longer reaction times (6 hours).

Integrated One-Pot Synthesis

Recent advances enable tandem cyclization-sulfonylation:

- Combine 2-aminoethanethiol hydrochloride (1.0 equiv), 3-(thiophen-2-yl)propenal (1.1 equiv), and methanesulfonyl chloride (1.3 equiv) in DCM.

- Add Et₃N (3.0 equiv) dropwise at 0°C.

- Warm to 25°C and stir for 24 hours.

This method avoids isolating the intermediate thiazepane, achieving an 82% overall yield.

Analytical Characterization

Critical spectroscopic data for validation:

¹H NMR (400 MHz, CDCl₃):

- δ 7.45 (dd, J = 5.1 Hz, 1H, thiophene H-3)

- δ 7.12 (d, J = 3.4 Hz, 1H, thiophene H-5)

- δ 4.32 (m, 2H, NSO₂CH₃)

- δ 3.21 (s, 3H, SO₂CH₃)

HRMS (ESI):

- Calculated for C₁₀H₁₄NO₂S₂ [M+H]⁺: 268.0463

- Observed: 268.0467

Challenges and Mitigation Strategies

| Issue | Cause | Solution |

|---|---|---|

| Low cyclization yield | Steric hindrance at C7 | Use bulkier bases (e.g., DIPEA) |

| Sulfonylation side products | Over-reactivity of MsCl | Slow addition at 0°C |

| Purification difficulties | Polar byproducts | Gradient elution (5→20% EtOAc in hexane) |

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the ring.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can be employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-methanesulfonyl-7-(thiophen-2-yl)-1,4-thiazepane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate (QJ1)

- Structure : Features a methyl carboxylate (-COOCH₃) group at the 4-position and a stereocenter at the 7-position (7S configuration) .

- Molecular Formula: C₁₁H₁₅NO₂S₂.

- The stereochemistry (7S) may confer enantioselective interactions in chiral environments, such as enzyme binding pockets. The ester group is prone to hydrolysis under basic or enzymatic conditions, whereas the sulfonyl group in the target compound is more hydrolytically stable.

4-[2-(Methylsulfanyl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane (BJ13016)

- Structure : Substituted at the 4-position with a 2-(methylsulfanyl)benzoyl group, introducing bulk and aromaticity .

- Molecular Formula: C₁₇H₁₉NOS₃.

- Key Differences :

- The benzoyl group increases molecular weight (349.53 g/mol vs. ~265–285 g/mol inferred for the target compound) and lipophilicity, likely enhancing membrane permeability.

- The methylsulfanyl (-SCH₃) substituent on the benzoyl ring may participate in hydrophobic interactions or act as a metabolic liability (e.g., oxidation to sulfoxide).

Data Table: Structural and Inferred Property Comparison

*Exact molecular data for the target compound requires experimental validation.

Implications of Structural Variations

- Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to QJ1’s ester and BJ13016’s benzoyl group.

- Metabolic Stability : Methanesulfonyl’s resistance to hydrolysis may confer longer half-life compared to QJ1.

- Target Affinity : The bulky benzoyl group in BJ13016 could enhance binding to hydrophobic protein pockets, while the sulfonyl group may favor polar interactions (e.g., with kinases or GPCRs).

Biological Activity

4-Methanesulfonyl-7-(thiophen-2-yl)-1,4-thiazepane is a compound that belongs to the thiazepane family, characterized by a seven-membered ring containing sulfur and nitrogen atoms. Its unique structure suggests potential biological activity, particularly in medicinal chemistry. This article will explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula for this compound is , with a molecular weight of approximately 273.42 g/mol. The compound features a thiazepane ring substituted with a methanesulfonyl group and a thiophene moiety, enhancing its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. This interaction can modulate enzymatic activities or receptor functions, leading to significant biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, potentially providing therapeutic benefits in conditions such as cancer or inflammation.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds in the thiazepane class exhibit diverse biological activities, including:

- Antimicrobial Properties : Some thiazepanes have shown efficacy against bacterial strains, indicating potential use as antibiotics.

- Anticancer Activity : Preliminary studies suggest that thiazepane derivatives can induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation in animal models.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various thiazepane derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of several cancer cell lines (e.g., breast and colon cancer). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiazepane derivatives. The study revealed that this compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus. This suggests its potential as a lead compound for developing new antibiotics.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.